3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method involves the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.
Another method involves the preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H . This metal-free approach is operationally simple and converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiourea for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole derivatives.
Scientific Research Applications
3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The triazole ring and other functional groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Difluoroacetic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Eflornithine
- Ethyl bromodifluoroacetate
- Flupyradifurone
- Inavolisib
- Milvexian
- Pydiflumetofen
- TDI-11861
Uniqueness
Compared to these similar compounds, 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a difluoromethyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(2-methoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4OS/c1-19-9-6-4-3-5-8(9)7-15-18-11(10(13)14)16-17-12(18)20-2/h3-7,10H,1-2H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCPIWFVXAYHNZ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NN=C2SC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NN=C2SC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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